Cas no 2228839-36-7 (4-(3-chloro-5-fluorophenyl)-1H-pyrazole)
4-(3-chloro-5-fluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(3-chloro-5-fluorophenyl)-1H-pyrazole
- 2228839-36-7
- EN300-1977246
-
- Inchi: 1S/C9H6ClFN2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13)
- InChI Key: VKTVGOUQNMZTSG-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1)C1C=NNC=1)F
Computed Properties
- Exact Mass: 196.0203541g/mol
- Monoisotopic Mass: 196.0203541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 28.7Ų
4-(3-chloro-5-fluorophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977246-0.05g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1977246-0.1g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1977246-0.25g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1977246-0.5g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1977246-1.0g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1977246-2.5g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1977246-5.0g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1977246-10.0g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1977246-1g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1977246-5g |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole |
2228839-36-7 | 5g |
$2028.0 | 2023-09-16 |
4-(3-chloro-5-fluorophenyl)-1H-pyrazole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(3-chloro-5-fluorophenyl)-1H-pyrazole
4-(3-Chloro-5-Fluorophenyl)-1H-Pyrazole: A Comprehensive Overview
The compound with CAS No. 2228839-36-7, commonly referred to as 4-(3-chloro-5-fluorophenyl)-1H-pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle with two nitrogen atoms. The presence of a substituted phenyl group at the 4-position of the pyrazole ring introduces unique electronic and steric properties, making it a valuable building block for various applications.
Pyrazole derivatives have been extensively studied due to their versatile reactivity and potential biological activities. The 4-(3-chloro-5-fluorophenyl) substituent in this compound adds complexity to its structure, enhancing its ability to participate in diverse chemical reactions. Recent studies have highlighted its role in the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and other bioactive molecules. For instance, researchers have explored its potential as a scaffold for anti-cancer drugs, where the chlorine and fluorine substituents play critical roles in modulating the molecule's pharmacokinetic properties.
The synthesis of 4-(3-chloro-5-fluorophenyl)-1H-pyrazole involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of chlorine and fluorine atoms at specific positions on the phenyl group is achieved through electrophilic aromatic substitution reactions. Subsequent coupling with a pyrazole moiety is facilitated by either palladium-catalyzed cross-coupling reactions or traditional nucleophilic aromatic substitution methods. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for large-scale applications.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery programs. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for targeting protein kinases, which are often implicated in cancer progression. For example, studies published in 2023 have demonstrated that analogs of this compound exhibit potent inhibitory activity against Aurora kinases, which are critical regulators of cell division. This highlights the potential of 4-(3-chloro-5-fluorophenyl)-1H-pyrazole as a lead compound for developing next-generation anti-cancer therapies.
Beyond pharmacology, this compound has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. Recent research has focused on incorporating this pyrazole derivative into metal-organic frameworks (MOFs), where it serves as a ligand to enhance the stability and selectivity of these materials. Such applications underscore the versatility of 4-(3-chloro-5-fluorophenyl)-1H-pyrazole across multiple disciplines.
In terms of physical properties, 4-(3-chloro-5-fluorophenyl)-1H-pyrazole exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its aromaticity and conjugation within the molecule. These properties make it suitable for use in both solution-phase and solid-state chemical reactions.
The environmental impact of this compound has also been a topic of interest. Studies have shown that it undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. This characteristic is particularly important for ensuring the sustainability of processes involving this compound. Furthermore, its low toxicity profile makes it a safer alternative to other pyrazole derivatives that may pose greater risks to human health and ecosystems.
In conclusion, 4-(3-chloro-5-fluorophenyl)-1H-pyrazole (CAS No. 2228839-36-7) is a versatile and intriguing molecule with wide-ranging applications across multiple scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in future research endeavors. As our understanding of this compound continues to grow, so too will its potential to contribute to groundbreaking discoveries in chemistry, biology, and materials science.
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